3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol
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Overview
Description
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol is a chemical compound with the molecular formula C9H16F3NO. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol typically involves the reaction of 3-methylpiperidine with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one: A closely related compound with a ketone functional group instead of an alcohol.
4-(3,3,3-trifluoropropyl)piperidin-4-ol: Another similar compound with a different substitution pattern on the piperidine ring
Uniqueness
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol is unique due to its specific trifluoropropyl substitution, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C9H16F3NO |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol |
InChI |
InChI=1S/C9H16F3NO/c1-7-6-13(4-2-8(7)14)5-3-9(10,11)12/h7-8,14H,2-6H2,1H3 |
InChI Key |
ROQCXBWOGRWGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1O)CCC(F)(F)F |
Origin of Product |
United States |
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